(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Overview
Description
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The initial step often includes the preparation of the 6-chloro-1,3-benzodioxol-5-yl precursor, followed by the introduction of the 3-methoxyphenyl group through a series of substitution reactions. The final step involves the formation of the tricyclic structure under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to specific proteins and enzymes, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of disease-related proteins or the activation of beneficial enzymes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[63001,5]undecan-2-one is unique due to its tricyclic structure and the presence of both a 6-chloro-1,3-benzodioxol-5-yl group and a 3-methoxyphenyl group
Properties
IUPAC Name |
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-28-16-5-2-4-15(9-16)25-12-14-8-19(26-7-3-6-23(14,26)22(25)27)17-10-20-21(11-18(17)24)30-13-29-20/h2,4-5,9-11,14,19H,3,6-8,12-13H2,1H3/t14-,19-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORQGDVPPGSMPR-FAHJTYSBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3CC(N4C3(C2=O)CCC4)C5=CC6=C(C=C5Cl)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC6=C(C=C5Cl)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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